N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1056008-95-7
VCID: VC7684019
InChI: InChI=1S/C15H9N3OS2/c19-13(14-16-9-5-1-3-7-11(9)20-14)18-15-17-10-6-2-4-8-12(10)21-15/h1-8H,(H,17,18,19)
SMILES: C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=CC=CC=C4S3
Molecular Formula: C15H9N3OS2
Molecular Weight: 311.38

N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

CAS No.: 1056008-95-7

Cat. No.: VC7684019

Molecular Formula: C15H9N3OS2

Molecular Weight: 311.38

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide - 1056008-95-7

Specification

CAS No. 1056008-95-7
Molecular Formula C15H9N3OS2
Molecular Weight 311.38
IUPAC Name N-(1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C15H9N3OS2/c19-13(14-16-9-5-1-3-7-11(9)20-14)18-15-17-10-6-2-4-8-12(10)21-15/h1-8H,(H,17,18,19)
Standard InChI Key QRWVXFMPSLPFDR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=CC=CC=C4S3

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

N-(Benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (C₁₃H₈N₃OS₂) features two benzothiazole moieties linked by a carboxamide group. The benzothiazole rings are fused bicyclic systems comprising a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur atoms at positions 1 and 3, respectively . The carboxamide bridge (-CONH-) connects the 2-position of one benzothiazole to the 2-position of the second benzothiazole, creating a symmetrical bis-heterocyclic structure.

Key Structural Features

  • Molecular Formula: C₁₃H₈N₃OS₂

  • Molecular Weight: 306.35 g/mol

  • IUPAC Name: N-(1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

  • SMILES Notation: O=C(Nc1nc2ccccc2s1)c3nc4ccccc4s3

The compound’s planar structure and conjugated π-system contribute to its potential for intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for biological activity .

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves coupling a benzothiazole-2-carboxylic acid derivative with a benzothiazol-2-amine using carbodiimide-based coupling reagents. A representative protocol adapted from studies on analogous carboxamides is outlined below:

Stepwise Procedure

  • Activation of Carboxylic Acid: Benzothiazole-2-carboxylic acid (1.0 mmol) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 1.5 mmol) in dichloromethane (DCM) at room temperature.

  • Amide Bond Formation: Benzothiazol-2-amine (1.1 mmol) is added to the reaction mixture, which is stirred for 12–24 hours.

  • Workup: The crude product is purified via silica gel chromatography (eluent: DCM/methanol 10:1) or recrystallization from chloroform/methanol .

Physicochemical and Pharmacokinetic Properties

Experimental and Predicted Data

Physicochemical profiling of bis-benzothiazole carboxamides reveals critical parameters influencing bioavailability and drug-likeness (Table 1) .

Table 1: Physicochemical Properties of N-(Benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

PropertyValueMethod/Source
LogP (Partition Coefficient)3.2 ± 0.3Calculated (ALOGPS)
Water Solubility0.02 mg/mL (25°C)Experimental
pKa9.8 (basic), 2.1 (acidic)Predicted (MarvinSketch)
Polar Surface Area98 ŲComputational

The compound’s high logP value and low water solubility suggest lipophilicity, which may limit aqueous solubility but enhance membrane permeability .

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